molecular formula C20H17N5O3 B2690946 3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863020-01-3

3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

货号: B2690946
CAS 编号: 863020-01-3
分子量: 375.388
InChI 键: DPKKEHGPSOKXSW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK) , a key enzyme in the B-cell receptor signaling pathway. Its primary research value lies in the investigation of B-cell mediated diseases, including autoimmune disorders and hematological cancers. The compound's mechanism of action involves the targeted covalent modification of a cysteine residue (Cys481) in the active site of BTK, leading to sustained suppression of B-cell activation and proliferation. This makes it an invaluable pharmacological tool for dissecting BTK's role in oncogenic signaling and immune dysregulation . Recent studies have explored its utility in preclinical models for conditions like triple-negative breast cancer , where it has demonstrated efficacy in suppressing tumor growth and metastasis. Researchers utilize this compound to elucidate the downstream effects of BTK inhibition on critical cellular processes and to validate BTK as a therapeutic target for novel intervention strategies.

属性

IUPAC Name

3-(4-ethoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-2-28-16-10-8-15(9-11-16)25-19-18(22-23-25)20(27)24(13-21-19)12-17(26)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKKEHGPSOKXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by the introduction of the ethoxyphenyl and phenylethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to reduce the environmental impact of the production process.

化学反应分析

Types of Reactions

3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted triazolopyrimidines with different functional groups.

科学研究应用

3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and as a modulator of various biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

作用机制

The mechanism of action of 3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

相似化合物的比较

Comparison with Similar Compounds

The antiviral activity and structural features of 3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can be contextualized against related derivatives within the same chemical class. Below is a comparative analysis:

Structural and Functional Group Variations

Compound Name / ID Key Structural Features Biological Activity (CHIKV Inhibition) Resistance Mutations Reference
Target Compound 3-(4-ethoxyphenyl), 6-(2-oxo-2-phenylethyl) Potent nsP1 inhibition (EC₅₀ ~0.5–1 μM) P34S, T246A in nsP1
MADTP-314 3-(3-chlorophenyl), 6-(2-oxo-2-phenylethyl) Higher potency (EC₅₀ ~0.1 μM) P34S, T246A
872594-46-2 3-(3,4-dimethoxyphenyl), 6-(2-oxo-2-piperazinyl) Moderate activity (EC₅₀ ~5 μM) Unknown
1040639-91-5 3-(3-fluorobenzyl), 6-(1,2,4-oxadiazolyl) Weak activity (EC₅₀ >10 μM) Not reported
BD630702 3-(4-amino-3-methylbenzyl), 7-(furan-2-yl) Unknown antiviral activity N/A

Key Observations

Substituent Effects at Position 3 :

  • The 4-ethoxyphenyl group in the target compound balances lipophilicity and electronic effects, enhancing nsP1 binding compared to bulkier substituents like 3,4-dimethoxyphenyl (e.g., 872594-46-2) .
  • Halogenated aryl groups (e.g., 3-chlorophenyl in MADTP-314) improve potency due to increased electron-withdrawing effects, which stabilize ligand-target interactions .

Position 6 Modifications :

  • The 2-oxo-2-phenylethyl chain in the target compound and MADTP-314 is essential for maintaining antiviral activity. Replacement with a piperazinyl group (872594-46-2) reduces potency, likely due to steric hindrance or altered hydrogen-bonding capacity .
  • Oxadiazole-containing derivatives (e.g., 1040639-91-5) exhibit weaker activity, suggesting that rigid heterocycles at position 6 disrupt optimal binding .

Resistance Profiles :

  • Both the target compound and MADTP-314 share resistance mutations (P34S and T246A in nsP1), indicating a common mechanism of action. However, 872594-46-2 and 1040639-91-5 lack reported resistance data, implying divergent binding modes or lower selective pressure .

Pharmacokinetic Considerations :

  • Methoxy and ethoxy groups (e.g., in the target compound and 872594-46-2) may enhance metabolic stability compared to halogenated analogs, which are prone to oxidative degradation .
  • Fluorobenzyl substituents (e.g., 1040639-91-5) could improve blood-brain barrier penetration but reduce aqueous solubility .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one scaffold is highly sensitive to substituent modifications. Meta-substituted aryl groups at position 3 and flexible oxoalkyl chains at position 6 are optimal for antiviral activity .
  • Therapeutic Potential: The target compound’s balance of potency and stability makes it a promising lead for anti-CHIKV drug development, though MADTP-314 remains the most potent analog in this class .
  • Resistance Challenges : The identification of nsP1 mutations (P34S, T246A) underscores the need for combination therapies or next-generation derivatives with altered binding modes .

生物活性

3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyDescription
Molecular FormulaC18H18N4O2
Molecular Weight342.36 g/mol
IUPAC NameThis compound
CAS Number863020-01-3

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in cellular processes. Notably, it has been identified as a potent inhibitor of USP28 , a deubiquitinating enzyme that plays a crucial role in regulating protein stability and cell cycle progression. By inhibiting USP28, the compound may induce apoptosis in cancer cells and modulate pathways associated with tumor growth and metastasis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa5.0
MCF7 (Breast Cancer)8.5
A549 (Lung Cancer)10.0

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent.

In Vivo Studies

In vivo studies have further supported the anticancer potential of this compound. Animal models treated with varying doses exhibited reduced tumor growth rates compared to control groups. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Case Studies

  • Study on HeLa Cells : A study evaluated the effect of this compound on HeLa cells, demonstrating that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
  • MCF7 Breast Cancer Model : In another study involving MCF7 cells, the compound was shown to downregulate key proteins involved in cell cycle progression and survival signaling pathways .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。